![molecular formula C19H32N4 B14284563 1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane CAS No. 121390-08-7](/img/structure/B14284563.png)
1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tetraazacyclotetradecane ring with an ethenylphenylmethyl substituent, making it a subject of interest in both synthetic chemistry and applied sciences.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with 2-ethenylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as a chelating agent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane involves its ability to interact with various molecular targets. The tetraazacyclotetradecane ring can chelate metal ions, making it useful in catalysis and biochemical assays. The ethenylphenylmethyl group can participate in various chemical reactions, enhancing the compound’s versatility.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane: Unique due to its specific substituent and ring structure.
1,4,8,11-Tetraazacyclotetradecane: Lacks the ethenylphenylmethyl group, making it less versatile in certain applications.
2-[(2-Ethenylphenyl)methyl]-1,4,7,10-tetraazacyclododecane: Similar structure but with a smaller ring, affecting its chelating properties.
Uniqueness
This compound stands out due to its combination of a large tetraazacyclotetradecane ring and an ethenylphenylmethyl substituent, providing unique chemical and physical properties that are advantageous in various applications.
Propriétés
Numéro CAS |
121390-08-7 |
|---|---|
Formule moléculaire |
C19H32N4 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1-[(2-ethenylphenyl)methyl]-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C19H32N4/c1-2-18-7-3-4-8-19(18)17-23-15-6-11-21-13-12-20-9-5-10-22-14-16-23/h2-4,7-8,20-22H,1,5-6,9-17H2 |
Clé InChI |
XGNWLTIFIFINNK-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1CN2CCCNCCNCCCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


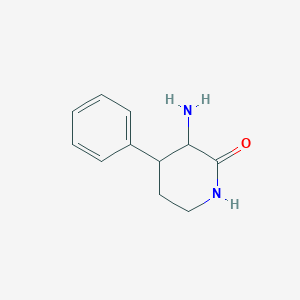
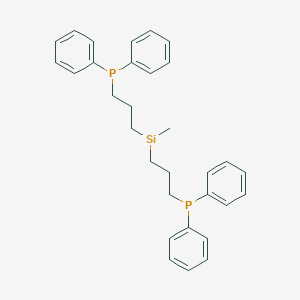
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)


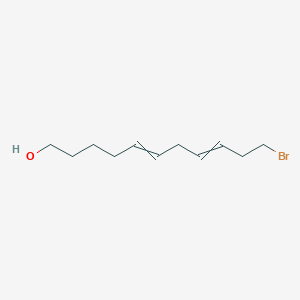
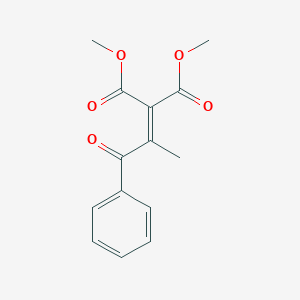
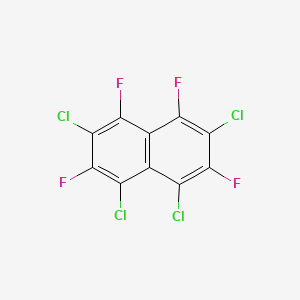
![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![2-[(E)-2H-tetrazol-5-yliminomethyl]phenol](/img/structure/B14284557.png)
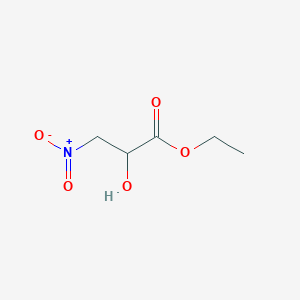
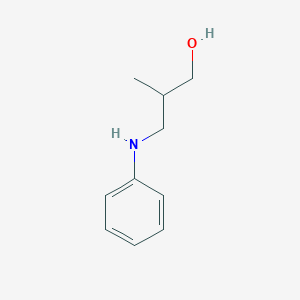
![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
